molecular formula C8H7IN2O B1592980 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-25-2

3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1592980
CAS No.: 1000341-25-2
M. Wt: 274.06 g/mol
InChI Key: NZKCGQUPTQGGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H7IN2O. It is characterized by the presence of an iodine atom at the 3-position and a methoxy group at the 4-position on a pyrrolo[3,2-c]pyridine core.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has the hazard statements H302 . Precautionary statements include P280-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves the iodination of a suitable pyrrolo[3,2-c]pyridine precursor. One common method is the reaction of 4-methoxy-1H-pyrrolo[3,2-c]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-4-methoxy-1H-pyrrolo[3,2-c]pyridine, while a Suzuki coupling reaction could produce a biaryl derivative .

Mechanism of Action

The mechanism of action of 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an iodine atom and a methoxy group on the pyrrolo[3,2-c]pyridine core can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-8-7-5(9)4-11-6(7)2-3-10-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKCGQUPTQGGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646757
Record name 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-25-2
Record name 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 3
Reactant of Route 3
3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 4
3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 5
Reactant of Route 5
3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 6
3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.